Cas no 896618-51-2 (ethyl 3-(thiophene-3-carbonyl)benzoate)

ethyl 3-(thiophene-3-carbonyl)benzoate 化学的及び物理的性質
名前と識別子
-
- 3-(3-CARBOETHOXYBENZOYL)THIOPHENE
- ethyl 3-(thiophene-3-carbonyl)benzoate
- LogP
- DTXSID00641831
- MFCD07699016
- 896618-51-2
- AKOS016018732
-
- MDL: MFCD07699016
- インチ: InChI=1S/C14H12O3S/c1-2-17-14(16)11-5-3-4-10(8-11)13(15)12-6-7-18-9-12/h3-9H,2H2,1H3
- InChIKey: MWLWVVRTVMCXLS-UHFFFAOYSA-N
- ほほえんだ: CCOC(=O)C1=CC=CC(=C1)C(=O)C2=CSC=C2
計算された属性
- せいみつぶんしりょう: 260.05071541Da
- どういたいしつりょう: 260.05071541Da
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 3
- 重原子数: 18
- 回転可能化学結合数: 5
- 複雑さ: 316
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.2
- トポロジー分子極性表面積: 71.6Ų
ethyl 3-(thiophene-3-carbonyl)benzoate 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
abcr | AB362449-2g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 2g |
€1398.60 | 2025-03-19 | |
Fluorochem | 202322-1g |
3-(3-carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 1g |
£554.00 | 2022-02-28 | |
Ambeed | A405896-1g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 95+% | 1g |
$517.0 | 2024-04-16 | |
abcr | AB362449-1 g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 1g |
€954.60 | 2023-04-26 | |
abcr | AB362449-2 g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 2g |
€1400.00 | 2023-04-26 | |
Fluorochem | 202322-5g |
3-(3-carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 5g |
£1702.00 | 2022-02-28 | |
abcr | AB362449-1g |
3-(3-Carboethoxybenzoyl)thiophene, 97%; . |
896618-51-2 | 97% | 1g |
€953.10 | 2025-03-19 | |
A2B Chem LLC | AD84225-2g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 2g |
$973.00 | 2024-04-19 | |
A2B Chem LLC | AD84225-5g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 5g |
$1932.00 | 2024-04-19 | |
A2B Chem LLC | AD84225-1g |
3-(3-Carboethoxybenzoyl)thiophene |
896618-51-2 | 97% | 1g |
$660.00 | 2024-04-19 |
ethyl 3-(thiophene-3-carbonyl)benzoate 関連文献
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Lanfang Pang,Yanmei Zhou,Enze Wang,Fang Yu,Hua Zhou,Wenli Gao RSC Adv., 2016,6, 16467-16473
-
Yuling Mao,Meiqi Han,Caishun Chen,Xiudan Wang,Jianan Han,Yikun Gao,Siling Wang Nanoscale, 2021,13, 20157-20169
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Reynaldo Villalonga Chem. Commun., 2020,56, 9974-9977
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Feng Shao,Jia Li,Jia-Ping Tong,Jian Zhang,Ming-Guang Chen,Zhiping Zheng,Rong-Bin Huang,Lan-Sun Zheng,Jun Tao Chem. Commun., 2013,49, 10730-10732
-
Miao Du,Min Chen,Xiao-Gang Yang,Jiong Wen,Xi Wang,Shao-Ming Fang,Chun-Sen Liu J. Mater. Chem. A, 2014,2, 9828-9834
-
Hans Raj Bhat,Prashant Gahtori,Surajit Kumar Ghosh,Kabita Gogoi,Anil Prakash,Ramendra K. Singh New J. Chem., 2013,37, 2654-2662
-
Samuel J. Rowley-Neale,Jamie M. Fearn,Dale A. C. Brownson,Graham C. Smith,Xiaobo Ji,Craig E. Banks Nanoscale, 2016,8, 14767-14777
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Dandan Chen,Ye Liu,Guoyang Gao,Zhihe Liu,Guofeng Wang,Changfeng Wu,Xiaofeng Fang J. Mater. Chem. B, 2021,9, 4826-4831
ethyl 3-(thiophene-3-carbonyl)benzoateに関する追加情報
Ethyl 3-(Thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2): A Comprehensive Overview of Its Properties and Applications
In the realm of organic chemistry and pharmaceutical research, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) has emerged as a compound of significant interest. This ester derivative, characterized by its unique thiophene and benzoate moieties, is widely utilized in synthetic chemistry and material science. Its molecular structure, combining a thiophene-3-carbonyl group with an ethyl benzoate fragment, offers versatile reactivity, making it a valuable intermediate in the synthesis of more complex molecules.
The growing demand for heterocyclic compounds like ethyl 3-(thiophene-3-carbonyl)benzoate is driven by their applications in drug discovery and functional materials. Researchers are particularly intrigued by its potential role in developing bioactive molecules and organic electronic materials. With the rise of green chemistry and sustainable synthesis methods, this compound’s efficient preparation and modification have become a hot topic in academic and industrial circles.
One of the key reasons for the popularity of ethyl 3-(thiophene-3-carbonyl)benzoate is its compatibility with modern catalytic reactions, such as cross-coupling and microwave-assisted synthesis. These methods align with the current trend toward atom-economical and energy-efficient processes. Additionally, its solubility in common organic solvents enhances its practicality in laboratory settings, making it a preferred choice for chemists.
From an SEO perspective, users frequently search for terms like "synthesis of ethyl 3-(thiophene-3-carbonyl)benzoate", "CAS 896618-51-2 applications", and "thiophene derivatives in pharmaceuticals". These queries reflect the compound’s relevance in cutting-edge research. Moreover, the increasing interest in custom synthesis and high-purity chemical intermediates underscores the importance of detailed technical data for this compound.
In material science, ethyl 3-(thiophene-3-carbonyl)benzoate is explored for its potential in organic semiconductors and photovoltaic devices. The thiophene ring’s electron-rich nature contributes to enhanced charge transport properties, a critical factor in developing next-generation optoelectronic materials. This aligns with the global push toward renewable energy and sustainable technologies, further elevating the compound’s profile.
Quality control and analytical characterization of ethyl 3-(thiophene-3-carbonyl)benzoate are also areas of focus. Techniques like HPLC, NMR, and mass spectrometry are commonly employed to ensure purity and consistency, addressing the needs of industries requiring high-performance chemicals. As regulatory standards tighten, reliable suppliers must provide comprehensive certificates of analysis (CoA) for this compound.
In summary, ethyl 3-(thiophene-3-carbonyl)benzoate (CAS No. 896618-51-2) stands out as a multifaceted compound with broad applications in pharmaceuticals, materials science, and synthetic chemistry. Its unique structure and reactivity continue to inspire innovation, making it a subject of ongoing research and commercial interest. For those seeking custom synthesis services or technical data, understanding its properties and potential is essential for leveraging its full capabilities.
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